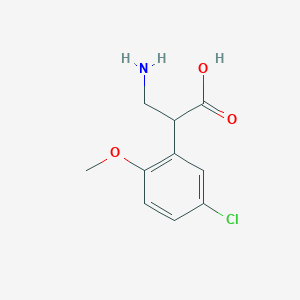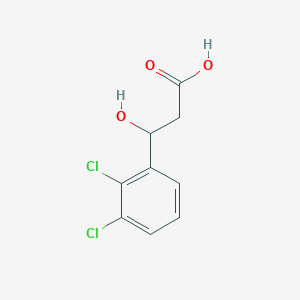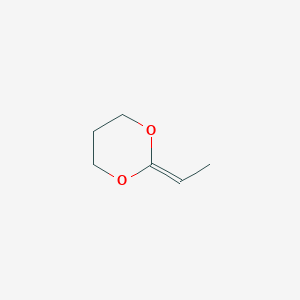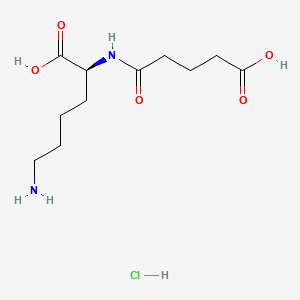
(2S)-6-amino-2-(4-carboxybutanamido)hexanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxybutanamido group, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as lysine and succinic anhydride.
Amidation Reaction: The amino group of lysine reacts with succinic anhydride to form an amide bond, resulting in the formation of 6-amino-2-(4-carboxybutanamido)hexanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free amine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxybutanamido group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure.
Succinic Acid: A dicarboxylic acid used in the synthesis of the compound.
Glutamic Acid: Another amino acid with similar functional groups.
Uniqueness
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C11H21ClN2O5 |
|---|---|
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O5.ClH/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16;/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18);1H/t8-;/m0./s1 |
InChI-Schlüssel |
LKMGETUZLSSALS-QRPNPIFTSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


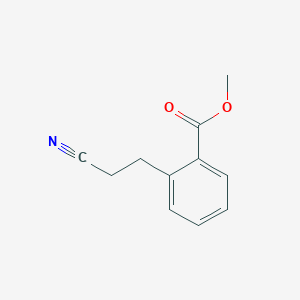
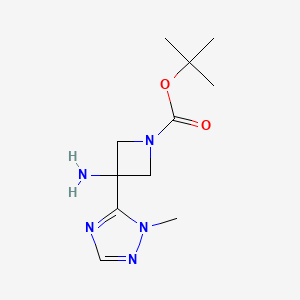

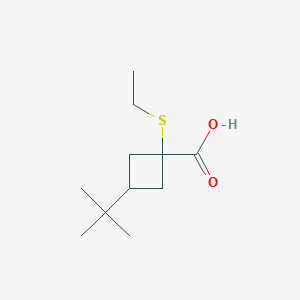
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

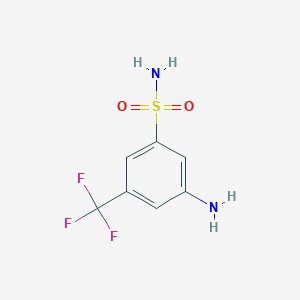

![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)

